molecular formula C13H14N2O2 B2787390 N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclopropanecarboxamide CAS No. 922054-62-4

N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclopropanecarboxamide

Cat. No. B2787390
CAS RN: 922054-62-4
M. Wt: 230.267
InChI Key: DCNLRKHLYSCSTF-UHFFFAOYSA-N
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Description

N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclopropanecarboxamide, also known as CT-3, is a synthetic compound with potential therapeutic applications. CT-3 belongs to the family of cannabinoids, which are compounds that interact with the endocannabinoid system in the body.

Mechanism of Action

N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclopropanecarboxamide exerts its effects through the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate various physiological processes, including pain, inflammation, and immune function. This compound binds to the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of immune function. Binding of this compound to the CB2 receptor leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific context of its administration. In general, this compound has been shown to have anti-inflammatory, analgesic, neuroprotective, and anti-tumor effects. This compound has also been shown to modulate the immune response, including the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclopropanecarboxamide for lab experiments include its synthetic nature, which allows for precise control of its chemical structure and purity. This compound is also relatively stable and can be stored for long periods of time without degradation. The limitations of this compound for lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the study of N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclopropanecarboxamide. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and longer half-life. Another area of interest is the investigation of this compound in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Additionally, the potential therapeutic applications of this compound in other fields of medicine, such as dermatology and gastroenterology, warrant further investigation.

Synthesis Methods

The synthesis of N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid chloride with 2-aminoacetophenone in the presence of triethylamine. The resulting intermediate is then treated with sodium borohydride to yield the final product, this compound. The purity of the compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N~1~-(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclopropanecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the effectiveness of chemotherapy drugs. In immunology, this compound has been shown to modulate the immune response in animal models of autoimmune diseases.

properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-6-3-9-7-10(4-5-11(9)15-12)14-13(17)8-1-2-8/h4-5,7-8H,1-3,6H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNLRKHLYSCSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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